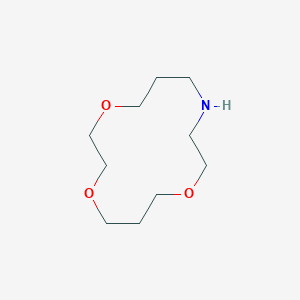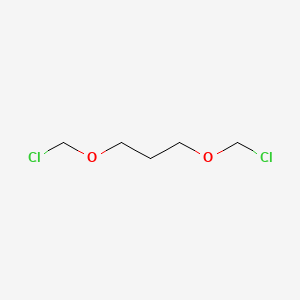
1,3-Bis(chloromethoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(chloromethoxy)propane is an organic compound with the molecular formula C5H10Cl2O2 It is characterized by the presence of two chloromethoxy groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethoxy)propane can be synthesized through the reaction of 1,3-propanediol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 1,3-Bis(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-propanediol and formaldehyde.
科学的研究の応用
1,3-Bis(chloromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-bis(chloromethoxy)propane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethoxy groups are reactive sites that can participate in substitution reactions, leading to the formation of new compounds. The hydrolysis of this compound results in the release of formaldehyde, which can further react with other molecules .
類似化合物との比較
1,2-Bis(chloromethoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,3-Dichloropropane: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dimethoxypropane: Contains methoxy groups instead of chloromethoxy groups, leading to different reactivity patterns.
Uniqueness: 1,3-Bis(chloromethoxy)propane is unique due to the presence of both chloromethoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and hydrolysis reactions sets it apart from similar compounds .
特性
CAS番号 |
138418-40-3 |
|---|---|
分子式 |
C5H10Cl2O2 |
分子量 |
173.03 g/mol |
IUPAC名 |
1,3-bis(chloromethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |
InChIキー |
PVWXTRJGIZAZDL-UHFFFAOYSA-N |
正規SMILES |
C(COCCl)COCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


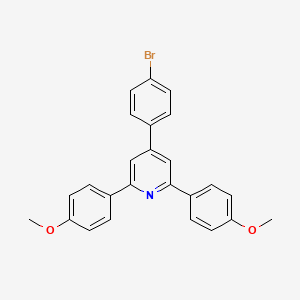
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
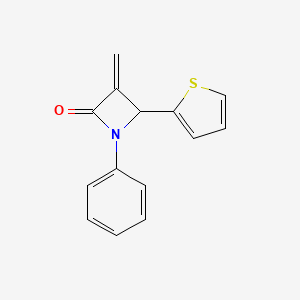
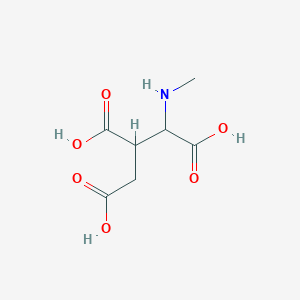
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
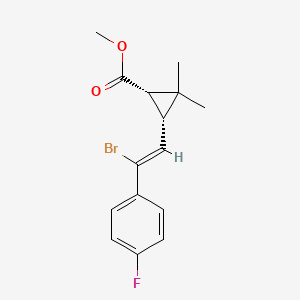
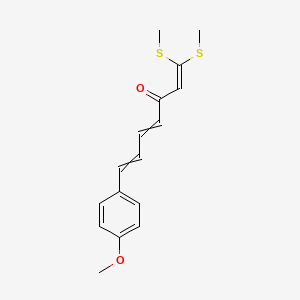
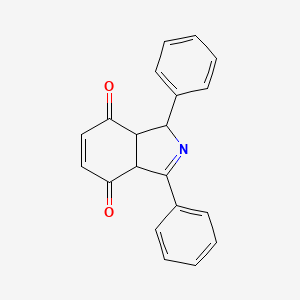
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

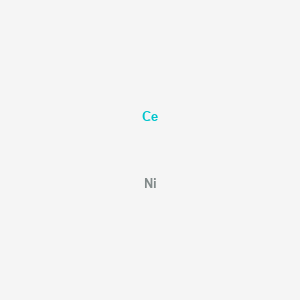
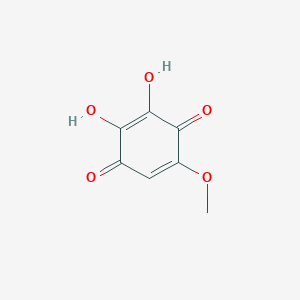
silane](/img/structure/B14266986.png)
